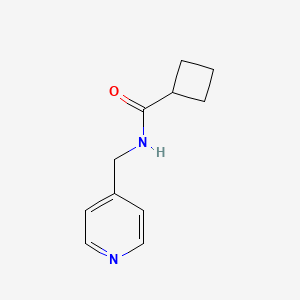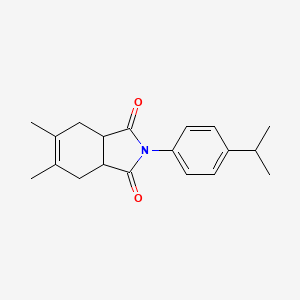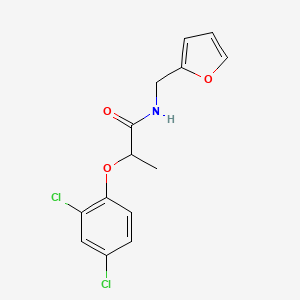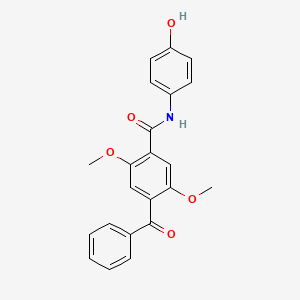
N-(4-pyridinylmethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyridinylmethyl)cyclobutanecarboxamide, also known as PBOX-15, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer therapies. In
Applications De Recherche Scientifique
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
N-(4-pyridinylmethyl)cyclobutanecarboxamide has a unique mechanism of action that sets it apart from other cancer therapies. This compound targets the DNA damage response pathway, which is a critical pathway for cancer cell survival. N-(4-pyridinylmethyl)cyclobutanecarboxamide inhibits the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, N-(4-pyridinylmethyl)cyclobutanecarboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to inhibit tumor growth in vivo, and sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-pyridinylmethyl)cyclobutanecarboxamide is its unique mechanism of action, which sets it apart from other cancer therapies. This compound has also been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. However, N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain assays. N-(4-pyridinylmethyl)cyclobutanecarboxamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(4-pyridinylmethyl)cyclobutanecarboxamide. One area of research is the development of more potent analogs of N-(4-pyridinylmethyl)cyclobutanecarboxamide with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-pyridinylmethyl)cyclobutanecarboxamide. Additionally, the combination of N-(4-pyridinylmethyl)cyclobutanecarboxamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the clinical evaluation of N-(4-pyridinylmethyl)cyclobutanecarboxamide as a therapeutic agent in humans is an important future direction for this compound.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)cyclobutanecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. This compound has a unique mechanism of action that sets it apart from other cancer therapies, and has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. While N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs, identification of biomarkers, combination with other cancer therapies, and clinical evaluation in humans.
Méthodes De Synthèse
The synthesis of N-(4-pyridinylmethyl)cyclobutanecarboxamide involves the reaction of 4-pyridinemethanol with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-pyridinylmethyl)cyclobutanecarboxamide. This synthesis method has been optimized to produce high yields of N-(4-pyridinylmethyl)cyclobutanecarboxamide with high purity.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASLUZDCAPRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5162289.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)


![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)

![4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)